2-({5-[(4-ethylphenoxy)methyl]-4-(1-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)cyclopentan-1-one
Description
Properties
IUPAC Name |
2-[[5-[(4-ethylphenoxy)methyl]-4-(1-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-3-18-12-14-20(15-13-18)29-16-23-25-26-24(30-22-11-7-10-21(22)28)27(23)17(2)19-8-5-4-6-9-19/h4-6,8-9,12-15,17,22H,3,7,10-11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVSHQBEMJQNCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NN=C(N2C(C)C3=CC=CC=C3)SC4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011440-46-2 | |
| Record name | 2-({5-[(4-ethylphenoxy)methyl]-4-(1-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)cyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-({5-[(4-ethylphenoxy)methyl]-4-(1-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)cyclopentan-1-one is a complex organic molecule with the molecular formula C24H27N3O2S and a molecular weight of approximately 421.56 g/mol . This compound features a cyclopentanone core, which is substituted with a triazole group alongside an ethylphenoxy and phenylethyl moiety. Such structural characteristics suggest potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The unique structural features of this compound include:
- Cyclopentanone Core : A cyclic ketone which may influence the compound's reactivity and biological interactions.
- Triazole Group : Known for its diverse pharmacological properties, including antifungal and anticancer activities.
- Sulfanyl Functional Group : Potentially enhances the compound's reactivity and interaction with biological targets.
Biological Activity
Preliminary studies indicate that compounds containing triazole structures often exhibit significant biological activities. The specific biological activities of this compound have not been extensively documented; however, its structural components suggest promising pharmacological profiles.
Potential Biological Activities
- Antioxidant Activity : Related compounds in the triazole class have shown antioxidant properties. For instance, a related triazole derivative demonstrated 1.5-fold higher antioxidant ability than butylated hydroxytoluene in Ferric reducing antioxidant power assays .
- Antifungal Properties : Triazole derivatives are commonly explored for their antifungal effects due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
- Anticancer Potential : The presence of the phenylethyl group may contribute to anticancer activity by interacting with various cellular pathways.
Comparative Analysis
To understand the significance of this compound in relation to other similar compounds, a comparative analysis is presented in the following table:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Ethylphenol | Ethyl group on phenol | Simpler structure; less complex interactions |
| Phenylethylamine | Amino group instead of triazole | Different biological activity profile |
| Triazole derivatives | Varied substitutions on the triazole ring | Potentially similar antifungal properties |
The uniqueness of this compound lies in its specific combination of functionalities that may enhance its biological activity compared to simpler analogs.
Comparison with Similar Compounds
Substituent Effects
- Steric Hindrance : The tert-butyl group in introduces steric bulk, which may reduce reactivity in nucleophilic substitutions but improve stability in pesticidal applications.
- Electronic Effects : The 4-chlorophenyl group in is electron-withdrawing, contrasting with the electron-donating methoxy group in ; this alters the triazole ring’s electronic environment, affecting binding interactions.
Functional Group Impact
- Cyclopentanone vs.
- Hydroxyl Group : The 2-hydroxyphenyl group in enables hydrogen bonding, enhancing solubility in polar solvents—a trait absent in the target compound.
Q & A
Q. What are the recommended synthetic routes for 2-({5-[(4-ethylphenoxy)methyl]-4-(1-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)cyclopentan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazole core via azide-alkyne cycloaddition or condensation reactions. Subsequent functionalization includes:
Triazole ring formation : Use of hydrazine derivatives and carbonyl compounds under reflux in ethanol or THF .
Sulfanyl linkage introduction : Thiolation via nucleophilic substitution with cyclopentanone derivatives in the presence of bases like K₂CO₃ .
Phenoxy-methyl group attachment : Alkylation using 4-ethylphenol derivatives under Mitsunobu conditions (e.g., DIAD, PPh₃) .
- Optimization : Reaction yields improve with controlled temperature (60–80°C), anhydrous solvents (e.g., DMF), and catalysts like CuI for click chemistry . Monitor intermediates via TLC and HPLC .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves the 3D structure, including bond angles and stereochemistry .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., ethylphenoxy methyl at δ 4.2–4.5 ppm) .
- IR : Validate sulfanyl (C-S) stretches at 600–700 cm⁻¹ and ketone (C=O) at ~1700 cm⁻¹ .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₅H₂₈N₃O₂S) .
Q. What preliminary biological screening approaches are suitable for assessing this compound’s bioactivity?
- Methodological Answer :
- In vitro assays :
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., MIC values) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination for HepG2 or MCF-7) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., ATPase activity) .
Advanced Research Questions
Q. How can computational modeling predict the biological targets and binding mechanisms of this compound?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Screen against protein databases (PDB) to identify potential targets (e.g., cytochrome P450 or EGFR kinase) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., 100 ns trajectories in GROMACS) .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies using standardized protocols (e.g., fixed cell lines, consistent assay durations) .
- Dose-response refinement : Test broader concentration ranges (e.g., 0.1–100 µM) with triplicate measurements .
- Cellular context adjustment : Account for differences in membrane permeability (e.g., use of efflux pump inhibitors like verapamil) .
Q. How can reaction pathways be optimized to scale up synthesis without compromising purity?
- Methodological Answer :
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., tubular reactors for triazole formation) .
- Green chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
Key Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
